Collagen proline hydroxylase inhibitor-1
CAS No.: 223663-32-9
Cat. No.: VC0003943
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 223663-32-9 |
---|---|
Molecular Formula | C24H21N5O4 |
Molecular Weight | 443.5 g/mol |
IUPAC Name | 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one |
Standard InChI | InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) |
Standard InChI Key | HPDVDDAVQSIBPH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] |
Biochemical and Structural Foundations of Collagen Prolyl 4-Hydroxylases
Enzymatic Function and Catalytic Mechanism
Collagen prolyl 4-hydroxylases (P4Hs) are α-ketoglutarate (α-KG)-dependent dioxygenases that catalyze the hydroxylation of proline residues in collagen strands, a modification essential for collagen’s thermal stability and structural integrity . The reaction consumes α-KG and generates succinate, linking collagen biosynthesis to cellular metabolism. P4Hs exist as tetrameric complexes comprising two α-subunits (e.g., P4HA1, P4HA2, P4HA3) and two β-subunits (protein disulfide isomerase, PDI) . Among these, P4HA1 is the predominant isoform in most tissues and is frequently upregulated in cancers, including TNBC and HER2-positive breast cancer .
Structural Features of P4HA1
The α-subunit of P4H contains a catalytic domain with a conserved Fe(II)-binding site and an α-KG-binding pocket. Mutational studies reveal that residues His412, Asp414, and His483 in P4HA1 coordinate Fe(II), while Arg459 and Ser489 stabilize α-KG . Inhibitors targeting these regions disrupt the enzyme’s ability to hydroxylate collagen or regulate HIF-1α stability. For instance, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) competes with α-KG, reducing catalytic activity and altering metabolite levels .
Collagen Proline Hydroxylase Inhibitor-1: Chemical Identity and Mechanism
These compounds share structural motifs that mimic α-KG or chelate Fe(II), thereby inhibiting P4H’s enzymatic activity.
Mechanism of Action
P4H inhibitors exert dual effects:
-
Collagen Biosynthesis Disruption: By blocking proline hydroxylation, inhibitors prevent collagen triple-helix formation, impairing extracellular matrix (ECM) remodeling and tumor stroma formation .
-
HIF-1α Stabilization Modulation: P4HA1 depletion increases cytoplasmic α-KG and reduces succinate, enhancing prolyl hydroxylase domain (PHD)-mediated hydroxylation and proteasomal degradation of HIF-1α . This metabolic shift suppresses HIF-1 target genes (e.g., LDHA, PDK1), reducing glycolysis and cancer stem cell (CSC) populations .
Preclinical Evidence of Therapeutic Efficacy
In Vitro Models
In TNBC cell lines (MDA-MB-231, Hs578T), P4HA1 silencing or pharmacological inhibition (1,4-DPCA) reduces HIF-1α protein levels by 60–70% under normoxia and hypoxia . This correlates with:
-
Metabolic Reprogramming: Increased oxidative phosphorylation (basal respiration ↑1.8-fold) and reactive oxygen species (ROS) levels (↑2.5-fold) .
-
CSC Suppression: Reduced ALDH+ cells (↓45%) and sphere-forming capacity (↓60%) .
In Vivo Xenograft Studies
In MDA-MB-231 xenografts, 1,4-DPCA (10 mg/kg, i.p., daily) combined with docetaxel (10 mg/kg) reduces tumor volume by 75% compared to docetaxel alone (50% reduction) . Mechanistically, this synergy arises from:
-
Enhanced Chemosensitivity: P4H inhibition reverses HIF-1-mediated upregulation of ABCB1 (P-glycoprotein), reducing drug efflux .
-
Immune Modulation: Increased tumor-infiltrating CD8+ T cells (↑30%) and reduced M2 macrophages (↓40%) .
Therapeutic Challenges and Future Directions
Off-Target Effects
P4H inhibitors may impair physiological collagen synthesis, leading to connective tissue toxicity. Selective targeting of cancer-associated P4HA1 isoforms or localized delivery systems (e.g., nanoparticle encapsulation) could mitigate these risks .
Combination Therapies
Co-administration with HIF-1 inhibitors (e.g., PX-478) or immune checkpoint blockers (anti-PD-1) enhances antitumor efficacy in syngeneic models . Ongoing Phase I trials (NCT04880212) are evaluating 1,4-DPCA with paclitaxel in metastatic TNBC.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume